molecular formula C21H22N4O3 B4215139 1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4215139
M. Wt: 378.4 g/mol
InChI Key: ZHNZXPYKEQYCSN-UHFFFAOYSA-N
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Description

1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of pyrimidinetriones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. Common starting materials include pyridine derivatives and allyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione: shares similarities with other pyrimidinetrione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. These properties may include enhanced stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

1-prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-2-15-25-19(27)21(18(26)24-20(25)28,11-9-16-7-3-5-13-22-16)12-10-17-8-4-6-14-23-17/h2-8,13-14H,1,9-12,15H2,(H,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNZXPYKEQYCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(C(=O)NC1=O)(CCC2=CC=CC=N2)CCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
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1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
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1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
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1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
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1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
1-Prop-2-enyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

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